REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH3:4].[CH:6]12[CH2:12]C([CH2:10][CH2:11]1)[CH:8]=[CH:7]2.C[O-].[Na+]>CO>[C:4]12([CH2:3][OH:2])[CH2:12][CH:6]([CH2:11][CH2:10]1)[CH:7]=[CH:8]2 |f:0.1,2.3|
|
Name
|
norbornene methyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)=O.C12C=CC(CC1)C2
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C=CC(CC1)C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |